4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Description

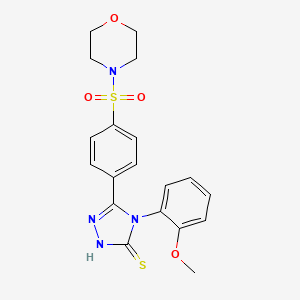

4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 2. The 4-position is occupied by a 2-methoxyphenyl group, while the 5-position contains a 4-(morpholinosulfonyl)phenyl moiety. The 2-methoxyphenyl substituent provides steric and electronic modulation, influencing the compound’s reactivity and binding affinity. This compound is synthesized via cyclization of thiosemicarbazide precursors, followed by sulfonation and functionalization steps, as inferred from analogous triazole-3-thiol syntheses .

Properties

Molecular Formula |

C19H20N4O4S2 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H20N4O4S2/c1-26-17-5-3-2-4-16(17)23-18(20-21-19(23)28)14-6-8-15(9-7-14)29(24,25)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H,21,28) |

InChI Key |

XFNZOWJXBZXTJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and morpholinosulfonylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and methoxyphenyl precursors. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

A. Substituents at the 4-Position

B. Substituents at the 5-Position

Physicochemical Properties

- Solubility: The morpholinosulfonyl group in the target compound significantly enhances water solubility compared to analogues with non-polar 5-position substituents (e.g., phenyl, chlorophenyl) .

- Reactivity : The thiol group at position 3 allows for S-alkylation or metal complexation, similar to other triazole-3-thiols. However, the electron-donating 2-methoxyphenyl group may reduce thiol acidity compared to nitro- or chloro-substituted analogues .

Biological Activity

4-(2-Methoxyphenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique structural features that include a triazole ring and a thiol functional group. This compound has garnered attention due to its potential biological activities, which may include antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C18H20N4O3S

- Molecular Weight : 368.44 g/mol

- CAS Number : 917749-91-8

The compound's structure can be represented as follows:

The biological activity of this triazole derivative is largely attributed to its ability to interact with various biological targets. The thiol group enhances nucleophilicity, allowing it to participate in biochemical reactions that can inhibit specific enzymes or disrupt cellular pathways.

Antifungal Activity

Research indicates that triazole compounds often exhibit significant antifungal properties. The presence of the morpholinosulfonyl group in this compound may enhance its efficacy against fungal pathogens. In vitro studies have shown that related triazole compounds can inhibit the growth of various fungi, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL against common pathogens such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

Triazoles are also recognized for their antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown MIC values as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Emerging research highlights the potential anticancer properties of triazole derivatives. The compound's structural features may allow it to interfere with cancer cell proliferation and induce apoptosis. Studies have indicated that certain triazoles can inhibit tumor growth in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole compounds. The following table summarizes key findings from SAR studies related to this compound:

Case Studies

Several studies have been conducted to evaluate the biological activity of similar triazole compounds:

- Antifungal Study : A series of triazole derivatives were synthesized and tested against C. albicans. Results demonstrated that modifications at the 5-position significantly enhanced antifungal potency compared to unmodified derivatives .

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of triazole derivatives against a panel of bacterial strains, revealing that compounds with electron-donating groups exhibited superior activity against MRSA .

- Cancer Cell Line Testing : Research on triazole-based hybrids indicated promising results in inhibiting proliferation in breast cancer cell lines, suggesting a potential pathway for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.